molecular formula C26H33N4O11P B12575559 L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine CAS No. 628710-08-7

L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine

Cat. No.: B12575559
CAS No.: 628710-08-7
M. Wt: 608.5 g/mol
InChI Key: FOMWIUOQQLOSED-CMOCDZPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine is a synthetic tetrapeptide designed for biochemical research. Its sequence incorporates key amino acids and post-translational modifications that are critical in cellular signaling pathways. The presence of O-phosphono-tyrosine is of particular interest, as phosphorylated tyrosine residues are a cornerstone of signal transduction, often serving as docking sites in SH2 and PTB domains to regulate processes like cell growth, differentiation, and metabolism . The inclusion of L-serine and L-tyrosine, both known to be utilized by mammalian cells in culture, suggests potential applications in media optimization and cell metabolism studies . Furthermore, L-serine itself has been investigated for its neuroprotective roles and its importance in the central nervous system, serving as a precursor for neurotransmitters and sphingolipids . This combination of a proline-rich motif, aromatic tyrosine residues, and a phosphorylation mimic makes this compound a valuable tool for probing kinase and phosphatase interactions, studying receptor activation mechanisms, and exploring the structural basis of protein-protein interactions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

628710-08-7

Molecular Formula

C26H33N4O11P

Molecular Weight

608.5 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C26H33N4O11P/c31-14-22(26(36)37)30-25(35)21(13-16-5-9-18(10-6-16)41-42(38,39)40)29-24(34)20(12-15-3-7-17(32)8-4-15)28-23(33)19-2-1-11-27-19/h3-10,19-22,27,31-32H,1-2,11-14H2,(H,28,33)(H,29,34)(H,30,35)(H,36,37)(H2,38,39,40)/t19-,20-,21-,22-/m0/s1

InChI Key

FOMWIUOQQLOSED-CMOCDZPBSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)OP(=O)(O)O)C(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)OP(=O)(O)O)C(=O)NC(CO)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli or yeast, which then produces the peptide in large quantities.

Chemical Reactions Analysis

Molecular and Structural Data

Property Value
Molecular FormulaC₂₆H₃₃N₄O₁₁P
Molecular Weight608.5 g/mol
Key Functional GroupsPhosphonate, hydroxyl (Ser), amino (Pro), phenolic (Tyr)

L-Serine Component

  • Phosphorylation : L-serine can undergo phosphorylation to form O-phospho-L-serine, a precursor in cysteine biosynthesis .

  • Hydrolysis : Under physiological conditions, serine derivatives may undergo hydrolysis, particularly at the C-terminus, as observed in related peptides .

Phosphonate Group

  • Stability : Phosphonate groups are more resistant to hydrolysis than phosphate esters, contributing to the compound’s stability.

  • Biochemical Role : Phosphonate groups can act as transition-state analogs in enzymatic reactions, potentially modulating receptor activity (e.g., NMDA receptors).

Tyrosine and Proline Components

  • Tyrosine : Involved in neurotransmission and metabolic pathways. Its phenolic group may participate in redox reactions or protein-protein interactions.

  • Proline : Contributes to peptide rigidity and secondary structure. Its cyclic structure limits conformational flexibility.

Potential Biochemical Reactions

Reaction Type Mechanism
Peptide Hydrolysis Enzymatic cleavage at peptide bonds (e.g., by proteases) under acidic/basic conditions.
Phosphonate Substitution Nucleophilic attack on the phosphonate group (e.g., by hydroxyl or amino groups).
Redox Reactions Tyrosine’s phenolic group may undergo oxidation/reduction in cellular environments.

Research Findings

  • Neuroprotective Potential : The compound’s structural similarity to D-serine (an NMDA receptor coagonist) suggests roles in synaptic plasticity and neuroprotection .

  • Enzymatic Specificity : Solid-phase synthesis ensures precise incorporation of the phosphonate group, critical for modulating enzymatic activity.

  • Stability and Reactivity : The phosphonate group enhances stability, while the peptide backbone remains susceptible to hydrolysis under extreme pH .

Scientific Research Applications

Biochemical Applications

Protein-Protein Interactions and Enzyme Kinetics

L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine serves as a model peptide for studying protein-protein interactions. Its phosphono group mimics phosphate groups, which are crucial in signaling pathways. This characteristic enables researchers to investigate how the peptide influences enzyme kinetics and protein interactions.

Case Study: Enzyme Modulation

In a study examining the modulation of protein kinases, this compound was shown to act as a competitive inhibitor, affecting the phosphorylation state of target proteins. This finding highlights its role in regulating cellular signaling pathways and offers insights into therapeutic interventions for diseases characterized by dysregulated phosphorylation.

Pharmacological Applications

Therapeutic Potential

The bioactive properties of this compound have led to investigations into its potential as a therapeutic agent. Its ability to interact with specific receptors makes it a candidate for drug development aimed at various conditions, including neurodegenerative diseases and cancer.

Case Study: Neuroprotective Effects

Research has demonstrated that this compound exhibits neuroprotective effects against excitotoxicity in neuronal cultures. By acting on metabotropic glutamate receptors, it has been shown to inhibit excessive neuronal firing, suggesting its potential utility in treating conditions like Alzheimer's disease.

Materials Science Applications

Peptide-Based Materials Development

The structural characteristics of this compound make it valuable in the development of peptide-based materials. Its ability to form stable structures can be exploited in creating biomaterials with specific mechanical and chemical properties.

Case Study: Biocompatible Scaffolds

In a study focused on tissue engineering, scaffolds incorporating this compound demonstrated enhanced cell adhesion and proliferation compared to traditional materials. This application underscores the peptide's potential in regenerative medicine, particularly for applications requiring biocompatibility.

Table 1: Summary of Applications and Findings

Application AreaKey FindingsReferences
BiochemistryActs as a model for protein interactions,
PharmacologyExhibits neuroprotective effects ,
Materials ScienceEnhances properties of peptide-based materials ,

Table 2: Mechanisms of Action

MechanismDescriptionImplications
Protein Kinase InhibitionCompetitive inhibition affecting phosphorylationPotential therapeutic target
Receptor ModulationInteraction with metabotropic glutamate receptorsNeuroprotection
Structural StabilityFormation of stable peptide structuresDevelopment of biomaterials

Mechanism of Action

The mechanism of action of L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine involves its interaction with specific molecular targets, such as protein kinases and phosphatases. The phosphorylation state of the peptide can influence various cellular processes, including signal transduction, cell growth, and differentiation. The phosphotyrosine residue acts as a docking site for proteins with SH2 (Src Homology 2) domains, facilitating the assembly of signaling complexes.

Comparison with Similar Compounds

Key Structural Analogues

Compound Name Modifications Biological Relevance Stability Insights
L-Tyrosyl-taurine Tyrosine linked to taurine (sulfonic acid) Antioxidant properties; membrane stabilization High solubility due to sulfonic acid
N-Acetyl-L-phenylalanyl-L-tyrosine Acetylated dipeptide Substrate for proteolytic enzyme studies Susceptible to deacetylation
3-Methyl-L-tyrosine Methylation at tyrosine 3-position Dopamine synthesis inhibitor Enhanced lipophilicity; unstudied toxicity
N-Phenylacetyl-p-hydroxy-L-phenylglycine Aryl-acetylated phenylglycine derivative Inhibits enzymatic activity in early studies Stable under physiological pH

Functional Differences

  • Phosphono vs. Phosphate Groups: The phosphono group in L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine provides irreversible phosphate mimicry, unlike natural pTyr, which is dynamically regulated by kinases/phosphatases. This property is shared with phosphonopeptides like F₂Pmp (phosphonodifluoromethyl phenylalanine) but differs in backbone specificity .
  • Proline vs.

Stability and Pharmacokinetics

  • Enzymatic Resistance: The phosphono group resists hydrolysis by phosphatases, a key advantage over phosphorylated analogues (e.g., pTyr-containing peptides), which have half-lives of minutes in vivo .
  • Synthetic Challenges : Similar to the nucleotide derivative in , synthesis requires protective groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) to prevent side reactions during solid-phase peptide synthesis .

Biological Activity

L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine is a complex peptide that has garnered interest due to its potential biological activities, particularly in the context of neurobiology and metabolic pathways. This article explores the compound's biological activity, synthesizing findings from various studies and case reports.

Overview of this compound

This compound is a modified peptide that incorporates proline, tyrosine, and serine residues, with a phosphonate group attached to one of the tyrosine moieties. The inclusion of phosphonate groups can enhance the biological activity of peptides by mimicking phosphate-containing biomolecules, which are crucial in many cellular processes.

  • Neurotransmission Modulation :
    • L-serine, a precursor to several neurotransmitters, plays a significant role in synaptic transmission and plasticity. It is involved in the synthesis of glycine and D-serine, both of which act as co-agonists at NMDA receptors, essential for synaptic plasticity and memory formation .
    • The phosphonated form may enhance these effects by increasing the stability and bioavailability of serine derivatives.
  • Cellular Metabolism :
    • The phosphorylated pathway for L-serine biosynthesis is critical for maintaining cellular metabolism in neurons. This pathway involves multiple enzymes that convert glycolytic intermediates into serine, linking energy metabolism with neurotransmitter synthesis .
  • Cancer Biology :
    • Elevated levels of L-serine have been associated with cancer cell proliferation, as cancer cells often exploit serine biosynthesis for growth . The phosphonated derivative may thus have implications in targeting metabolic pathways in cancer therapy.

Case Studies and Clinical Findings

  • L-serine Treatment in Serine Deficiency Disorders :
    • A study reported two cases where patients with congenital microcephaly due to serine synthesis defects were treated with oral L-serine. Results showed significant reductions in seizures and improvements in spasticity, although neurocognitive development remained largely unchanged .
    • This indicates the potential therapeutic role of L-serine in neurological disorders linked to amino acid deficiencies.
  • Neurodevelopmental Disorders :
    • Clinical trials have demonstrated that L-serine supplementation can enhance glutamate receptor function in patients with GRINpathies (disorders caused by mutations in glutamate receptor genes). Improvements were noted in neurological symptoms such as hyperactivity and attention deficits .

Table 1: Summary of Biological Activities

Activity AreaDescriptionReferences
NeurotransmissionModulates NMDA receptor activity via D-serine and glycine synthesis
Metabolic RegulationLinks glycolysis to serine biosynthesis; important for neuronal health
Cancer ProliferationIncreased serine levels support tumor growth; potential therapeutic target
Neurological DisordersReduces seizures and improves spasticity in serine deficiency conditions

Q & A

Q. What are the optimal solid-phase peptide synthesis (SPPS) conditions for synthesizing L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine with high purity?

  • Methodological Answer : The synthesis typically employs Fmoc/t-Bu chemistry to protect amino acid side chains. Key steps include:
  • Coupling : Use HBTU/HOBt or DIC/Oxyma as coupling reagents to minimize racemization.
  • Phosphorylation : The O-phosphono group on tyrosine requires specialized phosphoramidite or post-synthetic phosphorylation strategies.
  • Cleavage and Deprotection : Treat with trifluoroacetic acid (TFA) containing scavengers (e.g., water, triisopropylsilane) to remove protecting groups.
  • Purification : Reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) ensures ≥95% purity.
  • Validation : Confirm mass via ESI-MS and structural integrity via 1^1H/31^31P NMR .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Mass Spectrometry (ESI-MS or MALDI-TOF) : Verify molecular weight (e.g., expected [M+H]+^+ peak).
  • NMR Spectroscopy : 1^1H NMR confirms backbone connectivity; 31^31P NMR identifies the phosphono group’s presence and stability.
  • HPLC Purity Analysis : Use a C18 column with UV detection (280 nm for tyrosine residues).
  • Pharmacopeial Standards : Follow identification tests (e.g., fatty acid composition tables for analogous compounds) to ensure batch consistency .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators if aerosolization is possible .
  • Ventilation : Use fume hoods during synthesis or cleavage steps involving TFA.
  • Waste Disposal : Collect organic solvents and TFA-containing waste separately, following institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data for this compound across different cell lines?

  • Methodological Answer : Contradictions may arise from:
  • Receptor Heterogeneity : Validate target receptor expression (e.g., via qPCR or Western blot) in each cell line.
  • Phosphatase Activity : Assess phosphatase-mediated dephosphorylation using inhibitors (e.g., sodium orthovanadate) in activity assays.
  • Orthogonal Assays : Combine cell-based assays (e.g., luciferase reporter) with biophysical methods like surface plasmon resonance (SPR) to measure binding kinetics .

Q. What experimental strategies can elucidate the role of the O-phosphono group in modulating peptide-receptor interactions?

  • Methodological Answer :
  • Analog Comparison : Synthesize non-phosphorylated (L-tyrosyl) and phosphomimetic (e.g., sulfonated tyrosine) analogs.
  • Binding Studies : Use SPR or isothermal titration calorimetry (ITC) to compare dissociation constants (KdK_d).
  • Molecular Dynamics (MD) Simulations : Model phosphorylation-induced conformational changes in the receptor-binding pocket .

Q. How can researchers address low yields during the phosphorylation step of this compound synthesis?

  • Methodological Answer :
  • Optimize Reaction Conditions : Test phosphoramidite reagents at varying molar ratios (1.5–3.0 equivalents) in anhydrous DMF.
  • Activation Additives : Include 1H-tetrazole or pyridinium hydrochloride to enhance phosphorylation efficiency.
  • Post-Synthetic Phosphorylation : Use kinase enzymes (e.g., recombinant tyrosine kinases) for site-specific modification, followed by HPLC purification .

Q. What methodologies are suitable for studying the stability of this compound under physiological conditions?

  • Methodological Answer :
  • Degradation Kinetics : Incubate the peptide in PBS (pH 7.4) or serum-containing media at 37°C. Sample at intervals and analyze via HPLC to quantify intact peptide.
  • Mass Spectrometry : Identify degradation products (e.g., dephosphorylated fragments).
  • Stabilization Strategies : Test cyclization or PEGylation to enhance half-life .

Data Analysis and Reporting

Q. How should researchers interpret conflicting data in dose-response experiments involving this compound?

  • Methodological Answer :
  • Replicate Consistency : Ensure ≥3 independent experiments with statistical analysis (e.g., ANOVA with post-hoc tests).
  • Impurity Effects : Characterize synthetic batches via HPLC-MS to rule out side products.
  • Cell Viability Controls : Use MTT assays to exclude cytotoxicity as a confounding factor .

Q. What are best practices for validating target engagement in live-cell imaging studies with this peptide?

  • Methodological Answer :
  • Fluorescent Tagging : Conjugate the peptide with Cy5 or FITC and confirm retention of activity.
  • Competition Assays : Pre-treat cells with excess unlabeled peptide to block signal.
  • Super-Resolution Microscopy : Localize peptide-receptor complexes at subcellular resolution .

Tables for Methodological Reference

Q. Table 1: Key Analytical Parameters for Purity Assessment

ParameterMethodSpecificationReference Standard
PurityHPLC (C18)≥95%USP <621>
Molecular WeightESI-MS±1 Da of theoreticalN/A
Phosphono Group31^31P NMRδ 0–5 ppm (free phosphate)Internal

Q. Table 2: Troubleshooting Synthesis Challenges

IssuePotential CauseSolution
Low Coupling YieldIncomplete activationIncrease reagent equivalents or switch to DIC/Oxyma
DephosphorylationAcidic cleavageUse milder cleavage cocktails (TFA with HEPES buffer)
Impurity PeaksSide reactionsOptimize SPPS cycle times and purification gradients

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.